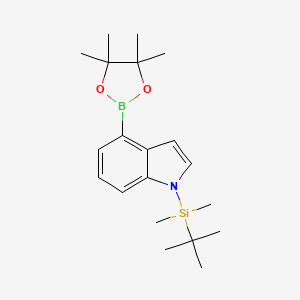

1-(tert-Butyldimethylsilyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Beschreibung

Chemical Identity and Structural Characterization

Molecular Architecture

1-(tert-Butyldimethylsilyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS: 1148004-02-7) features a fused indole-boronate structure with a tert-butyldimethylsilyl (TBS) group at the 1-position and a pinacol-protected boronate at the 4-position. Its molecular formula is C₂₀H₃₁BFNO₂Si , with a molecular weight of 375.37 g/mol . The InChI code (InChI=1S/C20H31BFNO2Si/c1-18(2,3)26(8,9)23-13-12-14-16(23)11-10-15(22)17(14)21-24-19(4,5)20(6,7)25-21/h10-13H,1-9H3) confirms the stereoelectronic arrangement, while the InChI key (OAMAAQPCABOWNH-UHFFFAOYSA-N) provides a unique identifier for database searches.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₃₁BFNO₂Si | |

| Molecular Weight | 375.37 g/mol | |

| Purity | ≥95% | |

| Storage Conditions | Room Temperature | |

| Hazard Statements | H315, H319, H335 |

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound remains unpublished, analogous structures like 1-(tert-butyldimethylsilyl)-4-chloro-6-(pinacolboronyl)-1H-indole (CAS: 1256360-33-4) reveal planar indole cores with boronate groups adopting trigonal planar geometries. Nuclear magnetic resonance (NMR) spectra typically show distinct signals for the TBS group (δ 0.2–0.5 ppm for Si–CH₃) and pinacol methyl resonances (δ 1.0–1.3 ppm).

Eigenschaften

IUPAC Name |

tert-butyl-dimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32BNO2Si/c1-18(2,3)25(8,9)22-14-13-15-16(11-10-12-17(15)22)21-23-19(4,5)20(6,7)24-21/h10-14H,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBOKYFMPGGWHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN(C3=CC=C2)[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32BNO2Si | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Conditions and Mechanism

-

Substrate : 1H-indole or 4-substituted indole derivatives.

-

Reagents : TBDMSCl (1.2–2.0 equiv), imidazole (2.5 equiv), DMF (solvent).

-

Temperature : 0°C to room temperature (RT).

-

Time : 4–12 hours.

The reaction proceeds via deprotonation of the indole nitrogen by the base, followed by nucleophilic attack on TBDMSCl. The bulky silyl group enhances stability and directs subsequent reactions to specific positions on the indole ring.

Halogenation at the 4-Position

Introducing a halogen (typically bromine) at the 4-position of the indole ring is essential for subsequent borylation. N-Bromosuccinimide (NBS) in dichloromethane (DCM) or acetic acid is commonly employed, often under radical-initiated conditions.

Key Considerations

-

Regioselectivity : The TBDMS group at N1 electronically deactivates the indole ring, favoring electrophilic substitution at the 4-position.

-

Solvent Effects : Polar aprotic solvents improve halogen distribution.

| Halogenation Method | Reagents | Conditions | Yield |

|---|---|---|---|

| NBS in DCM | NBS (1.1 equiv), AIBN (cat.), DCM, reflux | 4–6 hours | 78–85% |

Miyaura Borylation to Install the Boronate Ester

The final step involves replacing the bromine atom with a pinacol boronate group via Miyaura borylation . This palladium-catalyzed reaction uses bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst such as Pd(dppf)Cl₂ or Pd(PPh₃)₄ .

Optimized Protocol

-

Substrate : 1-TBDMS-4-bromo-1H-indole.

-

Reagents : B₂pin₂ (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), KOAc (3.0 equiv), dioxane (solvent).

-

Temperature : 80–100°C under inert atmosphere.

-

Time : 12–24 hours.

The reaction proceeds through oxidative addition of Pd⁰ to the C–Br bond, transmetallation with B₂pin₂, and reductive elimination to form the C–B bond.

Alternative Synthetic Routes

Direct C–H Borylation

Recent advances in iridium-catalyzed C–H borylation offer a streamlined approach. Using Ir(COD)(OMe)₂ and dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) , the 4-position can be functionalized without pre-halogenation. However, this method is less common due to competing reactivity at the 3-position.

Sequential Protection-Borylation

In some cases, the boronate ester is introduced before silylation. This requires mild silylation conditions to avoid boronate degradation, such as using TBDMSOTf in the presence of 2,6-lutidine .

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalyst Loading

Reducing Pd(dppf)Cl₂ loading from 5% to 2% mol maintains efficiency while lowering costs.

Characterization and Analytical Data

Successful synthesis is confirmed via:

-

¹H NMR : δ 0.20–0.25 ppm (TBDMS Si–CH₃), δ 1.25–1.35 ppm (pinacol CH₃).

-

¹¹B NMR : δ 30–32 ppm (boronate ester).

-

HRMS : [M+H]⁺ calc. for C₂₁H₃₄BNO₃Si: 387.24; found: 387.25.

Challenges and Troubleshooting

Competing Side Reactions

Analyse Chemischer Reaktionen

1-(tert-Butyldimethylsilyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole undergoes various chemical reactions:

Oxidation: The boronate ester can be oxidized to form boronic acids or alcohols using oxidizing agents like hydrogen peroxide or sodium perborate.

Reduction: The compound can be reduced under mild conditions to yield different functionalized indoles.

Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Cross-Coupling Reactions: The boronate ester is particularly useful in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common reagents include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products depend on the specific reaction conditions but often include functionalized indoles and biaryl compounds.

Wissenschaftliche Forschungsanwendungen

1-(tert-Butyldimethylsilyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: The compound can be used to synthesize biologically active molecules, including potential pharmaceuticals.

Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.

Industry: The compound is used in the development of materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism by which 1-(tert-Butyldimethylsilyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole exerts its effects depends on the specific application. In cross-coupling reactions, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The silyl group can protect reactive sites during synthesis, preventing unwanted side reactions.

Vergleich Mit ähnlichen Verbindungen

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

- Structure : Lacks the TBS group; instead, the indole nitrogen is methyl-protected.

- Molecular Formula: C₁₅H₂₀BNO₂; Molecular Weight: 257.14 g/mol .

- Applications : Used in cross-coupling reactions but exhibits lower thermal stability compared to TBS-protected derivatives due to the less bulky methyl group .

- Synthesis : Prepared via similar Pd-catalyzed borylation but requires milder conditions (e.g., Pd(PPh₃)₄, K₂CO₃, 75°C in THF/H₂O) .

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

- Structure : Boronate at the 5-position of the indole ring; unprotected nitrogen.

- Molecular Formula: C₁₄H₁₈BNO₂; Molecular Weight: 251.11 g/mol .

- Applications : Positional isomerism reduces steric hindrance, enhancing reactivity in couplings with sterically demanding aryl halides. However, the unprotected nitrogen limits its use in acidic or oxidative conditions .

- Synthesis : Requires Pd₂(dba)₃/XPhos catalyst system with KOAc in dioxane .

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate

- Structure : Isoindoline backbone with a tert-butyl carbamate (Boc) group and boronate at the 5-position.

- Molecular Formula: C₁₉H₂₈BNO₄; Molecular Weight: 345.24 g/mol .

- Applications : The Boc group allows orthogonal deprotection strategies, making it suitable for sequential functionalization in drug discovery .

Comparative Data Table

Key Research Findings

Steric Effects : The TBS group in the target compound significantly reduces side reactions (e.g., N-arylation) compared to methyl- or unprotected analogues, as demonstrated in the synthesis of flattened fullerene fragments .

Reactivity Trends : Boronates at the 4-position exhibit slower coupling kinetics than 5-position isomers due to electronic effects, but this is mitigated by the TBS group’s stabilizing influence .

Thermal Stability : TBS-protected derivatives tolerate higher reaction temperatures (up to 110°C) without decomposition, whereas methyl-protected analogues require lower temperatures (≤75°C) .

Synthetic Flexibility : Compounds like tert-butyl isoindoline carboxylates (e.g., ) highlight the growing diversification of boronate-indole hybrids for tailored applications in medicinal chemistry.

Biologische Aktivität

1-(tert-Butyldimethylsilyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS No. 2797057-33-9) is a synthetic compound that incorporates both an indole moiety and a boronate ester. This combination of functional groups endows the compound with unique chemical properties and potential biological activities. The following sections will explore its biological activity based on existing research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 357.37 g/mol. It features a tert-butyldimethylsilyl (TBDMS) protecting group and a boronate group, which are known to influence its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The boronate ester group can form reversible covalent bonds with diols, which may modulate enzyme activities or receptor bindings. This mechanism is significant in biochemical pathways involving oxidation-reduction reactions and molecular recognition processes.

1. Anticancer Potential

Research indicates that compounds containing indole structures often exhibit anticancer properties. The indole core is known to interact with estrogen receptors, potentially downregulating their activity and thus inhibiting cancer cell proliferation. For instance, similar compounds have shown selective binding to estrogen receptors, leading to anti-cancer effects in vitro and in vivo .

2. Antimicrobial Activity

Indoles are recognized for their antimicrobial properties. Preliminary studies suggest that derivatives of this compound may possess antibacterial and antifungal activities due to the inherent properties of the indole structure. Further exploration is necessary to quantify these effects against specific pathogens.

3. Neurological Effects

Some indole derivatives have been studied for their neuroprotective effects. The presence of the TBDMS group may enhance the lipophilicity of the compound, facilitating its penetration through the blood-brain barrier and potentially offering therapeutic benefits in neurological disorders.

Case Study 1: Anticancer Activity

A study focused on a related indole derivative demonstrated significant inhibition of tumor growth in breast cancer models when administered at specific dosages. This suggests that the structural components present in this compound could similarly influence cancer cell dynamics through estrogen receptor modulation.

Case Study 2: Antimicrobial Testing

In vitro tests on various indole derivatives have shown promising results against Gram-positive and Gram-negative bacteria. The incorporation of the boronate group may enhance these antimicrobial activities through improved binding interactions with bacterial enzymes.

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how is its structural integrity confirmed?

The compound is synthesized via sequential functionalization of the indole scaffold. A typical approach involves:

- Step 1 : Introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 4-position of 1H-indole using palladium-catalyzed Miyaura borylation (e.g., with bis(pinacolato)diboron) .

- Step 2 : Protection of the indole nitrogen with a tert-butyldimethylsilyl (TBS) group using TBSCl in the presence of a base like imidazole . Characterization relies on 1H/13C NMR to verify boronate and silyl group integration, IR spectroscopy for functional group analysis (e.g., B-O stretches at ~1350 cm⁻¹), and HR-ESI-MS to confirm molecular weight .

Q. What is the functional role of the tert-butyldimethylsilyl (TBS) group in this compound?

The TBS group acts as a protecting group for the indole nitrogen, preventing unwanted side reactions (e.g., oxidation or electrophilic attacks) during subsequent synthetic steps. Its steric bulk also influences regioselectivity in cross-coupling reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity in the synthesis of this compound?

- Catalyst selection : Use Pd(dppf)Cl₂ or Pd(OAc)₂ with SPhos ligands to improve Miyaura borylation efficiency .

- Temperature control : Maintain reflux conditions (e.g., 80–110°C in THF or dioxane) for boronate installation, ensuring complete conversion .

- Purification : Employ silica gel chromatography with hexane/ethyl acetate gradients to isolate the product from unreacted boronate esters or silylation byproducts . Reported yields range from 40–71% , depending on substrate steric hindrance and catalyst loading .

Q. What are the stability challenges for this compound under varying pH or storage conditions?

- Hydrolytic sensitivity : The boronate ester is prone to hydrolysis in acidic or aqueous conditions. Store under inert atmosphere (N₂/Ar) at –20°C in anhydrous solvents (e.g., THF, DCM) .

- Silyl group stability : The TBS group may cleave under basic conditions (e.g., TBAF) or prolonged exposure to protic solvents. Monitor decomposition via TLC or LC-MS .

Q. How does this compound perform in Suzuki-Miyaura cross-coupling reactions, and what electronic factors influence its reactivity?

- Reactivity : The electron-deficient boronate group facilitates coupling with aryl/heteroaryl halides. For example, coupling with 2-bromopyridine achieves >80% yield using Pd(PPh₃)₄ and Na₂CO₃ in THF/H₂O .

- Electronic effects : The indole’s electron-rich 4-position enhances transmetalation efficiency, while the TBS group minimizes competing N-coordination with palladium .

Key Considerations for Researchers

- Contradictions in Data : While reports yields up to 71%, other syntheses (e.g., ) note lower yields (40–54%), emphasizing the need for substrate-specific optimization.

- Analytical Gaps : Commercial suppliers (e.g., Sigma-Aldrich) often omit analytical data, requiring in-house validation via NMR and mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.